molecular formula C10H10Cl2N2O B1265608 4-amino-3,5-dichloro-N-cyclopropylbenzamide CAS No. 60676-83-7

4-amino-3,5-dichloro-N-cyclopropylbenzamide

Cat. No. B1265608
CAS RN: 60676-83-7
M. Wt: 245.1 g/mol
InChI Key: ZOEINVZGXJXJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-amino-3,5-dichloro-N-cyclopropylbenzamide" is a chemical compound that has been the subject of various scientific studies. Its synthesis, molecular structure, and chemical properties have been analyzed in different contexts, contributing to our understanding of its characteristics and potential applications.

Synthesis Analysis

The synthesis of compounds structurally similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" has been reported in several studies. For instance, Palmer et al. (1995) described the reductive chemistry of hypoxia-selective cytotoxins, providing insights into the synthesis routes and intermediate products of related compounds (Palmer et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" has been examined in various studies. For example, Sandor and Foxman (2000) explored the solid-state polymerization of related compounds, revealing the molecular arrangements and hydrogen bonding patterns (Sandor & Foxman, 2000).

Chemical Reactions and Properties

Several studies have discussed the chemical reactions and properties of structurally related compounds. Cassidy et al. (2000) investigated the metabolism and quantitation of related compounds, shedding light on their chemical behavior and reactions in biological systems (Cassidy et al., 2000).

Physical Properties Analysis

The physical properties of similar compounds have been studied, providing insights into their behavior and interactions. For instance, Sawale et al. (2016) investigated the molar refraction and polarizability of a related antiemetic drug, contributing to our understanding of its physical characteristics (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of compounds similar to "4-amino-3,5-dichloro-N-cyclopropylbenzamide" have been the focus of several studies. For example, Ohmori et al. (1996) synthesized and analyzed the structure-activity relationships of dopamine receptor antagonists, providing valuable information on the chemical properties of these compounds (Ohmori et al., 1996).

Scientific Research Applications

Polymerization and Structural Insights

4-Amino-3,5-dichloro-N-cyclopropylbenzamide contributes to the field of polymer science. Its derivative, 3,5-dihalo-4-aminobenzoylchlorides, is used in solid-state polymerization, forming solid polybenzamides. These structures feature infinite hydrogen-bonded chains in a head-to-tail arrangement, offering new structural perspectives in material science (Sandor & Foxman, 2000).

Anticancer Research

In the realm of anticancer research, compounds structurally related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide have been synthesized and evaluated. Particularly, phenylaminosulfanyl-1,4-naphthoquinone derivatives, which include structural analogs, show potent cytotoxic activity against various human cancer cell lines. These compounds also exhibit low toxicity in normal human kidney cells and induce apoptosis in cancer cells (Ravichandiran et al., 2019).

Anticonvulsant Properties

A series of 4-aminobenzamides, closely related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide, have shown anticonvulsant effects. These compounds were tested in mice for seizures induced by electroshock and pentylenetetrazole, indicating their potential use in neurological treatments (Clark et al., 1984).

Thermal Stability Analysis

The thermal stability of compounds similar to 4-amino-3,5-dichloro-N-cyclopropylbenzamide has been a subject of study. For instance, the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide was examined using dynamic DSC curves to predict its thermal stability and decomposition temperature, contributing valuable data for the safe handling and application of such compounds (Cong & Cheng, 2021).

Polymorphism and Phase Transformation

The polymorphism and phase transformation behavior of solid forms of 4-amino-3,5-dinitrobenzamide, structurally related to 4-amino-3,5-dichloro-N-cyclopropylbenzamide, have been reported. This study revealed the compound's ability to crystallize in various polymorphic forms, which is crucial for understanding its physical properties and applications in various fields (Reddy, Swain, & Pedireddi, 2014).

properties

IUPAC Name

4-amino-3,5-dichloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEINVZGXJXJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209479
Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3,5-dichloro-N-cyclopropylbenzamide

CAS RN

60676-83-7
Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60676-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dichloro-N-cyclopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.